Home > Products > Screening Compounds P127929 > 9-(6-Deoxy-D-beta-erythro-hex-5-en-2-ulofuranosyl)adenine
9-(6-Deoxy-D-beta-erythro-hex-5-en-2-ulofuranosyl)adenine -

9-(6-Deoxy-D-beta-erythro-hex-5-en-2-ulofuranosyl)adenine

Catalog Number: EVT-13966749
CAS Number:
Molecular Formula: C10H11N5O4
Molecular Weight: 265.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

9-(6-Deoxy-D-beta-erythro-hex-5-en-2-ulofuranosyl)adenine, commonly known as Decoyinine, is a nucleoside antibiotic that has garnered attention for its potential antitumor properties. This compound is classified under purine nucleosides and is noted for its unique structural features that contribute to its biological activity. Decoyinine has been studied for its ability to inhibit certain cellular processes, making it a subject of interest in pharmacological research.

Source and Classification

Decoyinine is derived from natural sources and is classified as an antibiotic. Its chemical structure consists of a purine base (adenine) linked to a sugar moiety (6-deoxy-D-beta-erythro-hex-5-en-2-ulofuranosyl). The compound is cataloged under various names, including Angustmycin A and U-7984, and has the CAS number 2004-04-8. Its molecular formula is C11H13N5O4C_{11}H_{13}N_{5}O_{4}, with a molecular weight of approximately 279.25 g/mol .

Synthesis Analysis

The synthesis of Decoyinine involves several methods, primarily focusing on the construction of the sugar moiety and the attachment of the adenine base. One common synthetic route starts from methyl 5-deoxy-5-iodo-2,3-O-isopropylidene-alpha-D-lyxofuranoside, which undergoes specific reactions to introduce the necessary functional groups and stereochemistry. The synthesis typically requires careful control of reaction conditions to ensure high yields and purity of the final product .

Technical Details

  1. Starting Materials: Methyl 5-deoxy-5-iodo-2,3-O-isopropylidene-alpha-D-lyxofuranoside.
  2. Reagents: Various reagents are employed to facilitate glycosylation and deprotection steps.
  3. Conditions: Reactions are often performed under anhydrous conditions to prevent hydrolysis.
Molecular Structure Analysis

The molecular structure of Decoyinine features a purine ring system attached to a modified furanose sugar. The key structural components include:

  • Purine Base: Adenine, providing the nucleobase functionality.
  • Sugar Moiety: 6-Deoxy-D-beta-erythro-hex-5-en-2-ulofuranosyl, which is crucial for the biological activity of the compound.

Structural Data

  • Molecular Formula: C11H13N5O4C_{11}H_{13}N_{5}O_{4}
  • Molecular Weight: 279.25 g/mol
  • Structural Representation: The compound can be represented in various formats, including two-dimensional structural diagrams that illustrate the connectivity between atoms.
Chemical Reactions Analysis

Decoyinine participates in various chemical reactions that are significant for its biological activity. Key reactions include:

  1. Glycosylation Reactions: Formation of the glycosidic bond between adenine and the sugar moiety.
  2. Hydrolysis: Under certain conditions, Decoyinine can hydrolyze, affecting its stability and bioavailability.

Technical Details

The stability of Decoyinine can be influenced by pH and temperature, which are critical parameters in both synthetic and biological contexts.

Mechanism of Action

Decoyinine exhibits its biological effects primarily through inhibition of certain metabolic pathways. It is believed to interfere with nucleotide metabolism, leading to disruptions in nucleic acid synthesis and cellular proliferation.

Process Data

  1. Inhibition Mechanism: By mimicking natural substrates, Decoyinine can inhibit enzymes involved in nucleotide synthesis.
  2. Biological Impact: The compound's antitumor activity is linked to its ability to disrupt DNA replication in cancer cells.
Physical and Chemical Properties Analysis

Decoyinine possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Solubility: Soluble in water and organic solvents, which facilitates its use in various experimental settings.
  • Stability: Sensitive to hydrolysis; thus, storage conditions must be optimized to maintain integrity.

Relevant Data

  1. Melting Point: Specific melting point data may vary depending on purity but typically falls within expected ranges for similar compounds.
  2. Spectroscopic Properties: Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are often employed to confirm structure.
Applications

Decoyinine has several scientific applications:

  1. Antitumor Research: Investigated for its potential as an anticancer agent due to its ability to inhibit cell growth.
  2. Biochemical Studies: Used as a tool compound in studies related to nucleotide metabolism and enzyme inhibition.

Research continues into optimizing Decoyinine’s efficacy and understanding its full range of biological activities, making it a valuable compound in pharmaceutical development .

Enzymatic Targets and Biochemical Interactions of 9-(6-Deoxy-D-β-erythro-hex-5-en-2-ulofuranosyl)adenine (Decoyinine)

Inhibition of GMP Synthetase (GMPS) and GTP Biosynthesis Modulation

9-(6-Deoxy-D-β-erythro-hex-5-en-2-ulofuranosyl)adenine, more commonly known as Decoyinine or Angustmycin A, functions as a highly selective competitive inhibitor of GMP synthetase (GMPS), a pivotal enzyme in the de novo purine biosynthesis pathway. GMPS catalyzes the ATP-dependent conversion of xanthosine monophosphate (XMP) to guanosine monophosphate (GMP), which serves as the metabolic precursor to guanosine triphosphate (GTP) [1]. This adenosine analog exerts its inhibitory effect by binding to the active site of GMPS with high affinity, thereby preventing the amination of XMP and leading to a rapid intracellular depletion of GTP pools [1].

The biochemical consequence of GMPS inhibition is profound disruption of GTP-dependent cellular processes. Research demonstrates that treatment with Decoyinine reduces intracellular GTP concentrations by >80% within 60 minutes of exposure in bacterial and mammalian cell systems [1]. This GTP depletion exerts pleiotropic effects on cellular physiology, including:

  • Impairment of Translation Elongation: GTP serves as an essential energy source for EF-1α and EF-2 during ribosomal translocation.
  • Disruption of G-protein Signaling: Small GTPases require GTP binding for activation in signal transduction cascades.
  • Inhibition of Nucleic Acid Synthesis: GTP is a direct precursor for RNA synthesis and regulates ribonucleotide reductase activity [1] [2].

Table 1: Biochemical Parameters of GMPS Inhibition by Decoyinine

ParameterValueBiological Significance
Primary TargetGMPSKey enzyme for GMP/GTP biosynthesis
Inhibition Constant (Ki)Low nM rangeHigh-affinity competitive inhibition
GTP Reduction>80%Rapid depletion in treated cells
Cellular ConsequencesTranslation arrest, Signal transduction disruptionBroad metabolic impact

Notably, the anti-proliferative effects of Decoyinine have been validated in xenograft models, where treatment significantly hindered tumor growth in melanoma models harboring both NRASQ61R (SK-Mel-103) and BRAFV600E (SK-Mel-28) mutations, confirming its therapeutic potential across oncogenic backgrounds [1]. This growth inhibition directly correlates with GTP depletion rather than adenosine receptor engagement, distinguishing its mechanism from other adenosine analogs.

Role in Purine Salvage Pathways and Nucleotide Metabolism Dysregulation

Beyond its primary inhibition of de novo GTP synthesis, Decoyinine significantly influences purine salvage pathways through structural mimicry of adenosine. The compound's structural similarity to natural purine nucleosides enables its recognition by salvage enzymes, particularly phosphoribosyltransferases and nucleoside phosphorylases [5] [6]. This mimicry results in several metabolic disturbances:

  • Competitive Substrate Interference: Decoyinine competes with endogenous adenosine for incorporation into nucleotide pools via adenosine kinase and phosphoribosyltransferase activities, forming fraudulent nucleotides that cannot fulfill normal metabolic functions [5].
  • Altered Feedback Regulation: By depleting GTP pools, Decoyinine disrupts the allosteric regulation of amidophosphoribosyltransferase (ATase), the rate-limiting enzyme of de novo purine synthesis. GTP normally inhibits ATase; its depletion paradoxically increases flux through the purine pathway while simultaneously blocking GMP production at the GMPS step, creating a metabolic bottleneck [6].
  • Pseudofeedback Inhibition: The fraudulent nucleotides derived from Decoyinine incorporation can directly inhibit phosphoribosylpyrophosphate (PRPP) amidotransferase, further disrupting nucleotide homeostasis [6].

The phosphoribosyltransferases involved in purine salvage (APRT and HGPRT) exhibit exceptionally high affinity for PRPP (Km = 2-4 μM), approximately two orders of magnitude greater than the affinity of amidophosphoribosyltransferase (Km = 400-900 μM) [6]. This differential affinity creates a scenario where Decoyinine preferentially disrupts salvage flux in rapidly proliferating cells where PRPP concentrations become limiting.

Table 2: Kinetic Parameters of Purine Metabolic Enzymes Relevant to Decoyinine Activity

EnzymeApparent Km for PRPPBiological Consequence
Amidophosphoribosyltransferase (ATase)400-900 µMRate-limiting de novo purine synthesis enzyme
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)4 µMHigh-affinity salvage enzyme
Adenine Phosphoribosyltransferase (APRT)2 µMHigh-affinity adenine salvage

Cancer cells exhibit significantly elevated activities of purine phosphoribosyltransferases compared to normal tissues (3.4-32 fold higher), rendering them particularly vulnerable to salvage pathway disruption by Decoyinine [6]. This metabolic vulnerability explains the compound's selective anti-neoplastic effects observed in multiple carcinoma models, including renal cell carcinoma and hepatocellular carcinoma [6].

Interaction with Nucleoside Kinases and Phosphorylase Enzymes

The functional activity of Decoyinine depends critically on its phosphorylation status, mediated by nucleoside kinases that convert it to the active mono-, di-, and triphosphate forms. Structural analyses reveal that the unsaturated bond in the sugar moiety (5,6-dehydro modification) significantly influences its recognition by these enzymes [3] [4] [7]:

  • Adenosine Kinase (ADK): Phosphorylates Decoyinine to its monophosphate form with efficiency comparable to natural adenosine. The 5,6-unsaturation minimally impacts ADK recognition but enhances membrane permeability due to increased hydrophobicity [4].
  • Adenylate Kinase 9 (AK9): Exhibits broad nucleoside mono- and diphosphate kinase activity, efficiently converting Decoyinine-MP to Decoyinine-DP. AK9 demonstrates significant catalytic versatility, phosphorylating AMP, dAMP, CMP, and dCMP with ATP as phosphate donor [7].
  • Nucleoside Diphosphate Kinase (NDPK): Completes activation to the triphosphate form, which can incorporate into nucleic acids or function as an ATP/GTP analog. NDPK activity is particularly elevated in tumor tissues [7].

The unsaturated hexenofuranosyl structure confers resistance to cleavage by purine nucleoside phosphorylase (PNP), extending the intracellular half-life of Decoyinine compared to unmodified adenosine [4]. This structural feature prevents phosphorolytic cleavage to adenine and the corresponding sugar moiety, a primary catabolic pathway for natural nucleosides. Crystallographic evidence suggests the 5,6-unsaturation creates steric hindrance within the PNP active site, reducing catalytic efficiency by >50-fold compared to adenosine [4].

Table 3: Structural Features of Decoyinine Influencing Enzyme Interactions

Structural ElementEnzymatic ConsequenceFunctional Impact
Adenine baseRecognition by adenosine kinase and phosphorylasesFacilitates phosphorylation and salvage incorporation
5,6-Unsaturated deoxyfuranoseSteric hindrance of phosphorylase active sitesMetabolic stabilization and extended half-life
β-D-erythro configurationComplementary to enzyme binding pocketsHigh-affinity interaction with target enzymes
Ketone at C2'Altered hydrogen bonding potentialEnhanced specificity for GMPS inhibition

The enzymatic conversion to triphosphate derivatives enables Decoyinine to function as a substrate analog in multiple GTP-dependent reactions. Molecular modeling demonstrates that the triphosphate form adopts a conformation nearly superimposable with GTP, allowing competitive inhibition of GTP-binding proteins and GTP-dependent enzymes beyond its primary effect on GMPS [1] [7]. This multi-target engagement contributes to the profound disruption of nucleotide metabolism observed in treated cells.

Properties

Product Name

9-(6-Deoxy-D-beta-erythro-hex-5-en-2-ulofuranosyl)adenine

IUPAC Name

(2S,3R,4S)-2-(6-aminopurin-9-yl)oxy-5-methylideneoxolane-3,4-diol

Molecular Formula

C10H11N5O4

Molecular Weight

265.23 g/mol

InChI

InChI=1S/C10H11N5O4/c1-4-6(16)7(17)10(18-4)19-15-3-14-5-8(11)12-2-13-9(5)15/h2-3,6-7,10,16-17H,1H2,(H2,11,12,13)/t6-,7-,10+/m1/s1

InChI Key

NJWCNYOOUNSXHX-XSSZXYGBSA-N

Canonical SMILES

C=C1C(C(C(O1)ON2C=NC3=C(N=CN=C32)N)O)O

Isomeric SMILES

C=C1[C@H]([C@H]([C@@H](O1)ON2C=NC3=C(N=CN=C32)N)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.